Methylthymol Blue sodium salt
Description
Structure
2D Structure
Properties
CAS No. |
108722-19-6 |
|---|---|
Molecular Formula |
C37H40N2Na4O13S |
Molecular Weight |
844.7 g/mol |
IUPAC Name |
tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C37H44N2O13S.4Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;;;;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47);;;;/q;4*+1/p-4 |
InChI Key |
DIZZDZCUMBBRSG-UHFFFAOYSA-J |
SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
1945-77-3 |
Related CAS |
4310-80-9 (penta-hydrochloride salt) |
Synonyms |
methylthymol blue methylthymol blue pentasodium salt |
Origin of Product |
United States |
Metal Ion Complexation Chemistry of Methylthymol Blue Sodium Salt
Stoichiometric Analysis of Metal-Ligand Interactions
The stoichiometry of metal-MTB complexes, or the ratio in which the metal ion and the ligand combine, is a critical factor that depends on the specific metal ion, pH, and the reaction medium.
In aqueous solutions, Methylthymol Blue forms complexes with various metal ions in different stoichiometric ratios, most commonly 1:1, 1:2, and 2:1 (Metal:MTB). Spectrophotometric methods, such as the molar ratio method and the method of continuous variation (Job's plot), are frequently employed to determine these ratios.
Research has shown that divalent transition metals often form both 1:1 and 2:1 complexes with MTB. wright.eduresearchgate.net This is attributed to the structure of MTB, which has two N,N'-di(carboxymethyl) aminomethyl groups, each capable of coordinating a metal ion. researchgate.net For instance, studies on the interaction of MTB with Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Lead(II) have confirmed the formation of both 1:1 and 2:1 (metal-to-ligand) species in solution. researchgate.net
Similarly, investigations into the complexation of Zinc(II) and Copper(II) with MTB revealed the formation of successive 1:2 and 1:1 (Metal:MTB) complexes. researchgate.netnih.govnih.govscispace.com In contrast, Iron(II) has been shown to form successive 1:1 and 2:1 complexes. researchgate.netnih.govnih.govscispace.com Iron(III) has also been established to form two types of complexes: a 1:1 complex in acidic media with an excess of iron, and a 1:2 complex in slightly acidic or alkaline conditions with an excess of MTB. Alkaline earth metals, such as Barium, are also known to form both 1:1 and 2:1 complexes with MTB. wright.edu Furthermore, Zirconium and Hafnium form intensely colored complexes with MTB, with Zirconium demonstrating the formation of a more stable complex than Hafnium. osti.gov
The table below summarizes the experimentally determined stoichiometric ratios for various metal ion complexes with Methylthymol Blue in homogeneous systems.
| Metal Ion | Determined Metal:Ligand Ratios | Reference |
|---|---|---|
| Copper(II) (Cu²⁺) | 1:1, 1:2, 2:1 | nih.govresearchgate.netnih.govnih.gov |
| Zinc(II) (Zn²⁺) | 1:1, 1:2, 2:1 | researchgate.netnih.govnih.gov |
| Iron(II) (Fe²⁺) | 1:1, 2:1 | nih.govnih.gov |
| Iron(III) (Fe³⁺) | 1:1, 1:2 | [ ] |
| Cobalt(II) (Co²⁺) | 1:1, 2:1 | researchgate.net |
| Nickel(II) (Ni²⁺) | 1:1, 2:1 | researchgate.net |
| Lead(II) (Pb²⁺) | 1:1, 2:1 | researchgate.net |
| Barium(II) (Ba²⁺) | 1:1, 2:1, 3:1 | wright.edu |
| Alkaline Earth Metals | 1:1, 2:1 | nih.gov |
| Zirconium(IV) (Zr⁴⁺) | Complex formation noted | osti.gov |
| Hafnium(IV) (Hf⁴⁺) | Complex formation noted | osti.gov |
The study of metal-MTB complex stoichiometries in heterogeneous media, such as on the surface of solid adsorbents, is less common than in homogeneous solutions. However, this area is relevant for applications like solid-phase extraction and preconcentration of metal ions.
One notable example involves a method for the simultaneous preconcentration of Copper, Iron, and Lead. In this system, the metal ions form complexes with Methylthymol Blue, which are then retained by a naphthalene-methyltrioctylammonium chloride adsorbent in a column. researchgate.net The adsorbed metal complexes are subsequently eluted with nitric acid for analysis. researchgate.net While this demonstrates the practical application of MTB complexation in a heterogeneous system, detailed studies focusing on the specific stoichiometric ratios of the complexes once adsorbed onto the solid phase are not extensively available in the literature. The adsorption mechanism in such systems is often complex, potentially involving electrostatic interactions and π–π stacking, which can influence the stability and conformation of the adsorbed species. rsc.org
Thermodynamic and Kinetic Aspects of Complex Formation
The stability and formation rate of metal-MTB complexes are governed by thermodynamic and kinetic factors. Stability constants provide a quantitative measure of the complex's stability, while the influence of the solvent and temperature reveals deeper insights into the thermodynamics of the interaction.
The following table presents a selection of reported stability constants for various metal-MTB complexes.
| Metal Ion | Complex Stoichiometry (M:L) | Log of Stability Constant | Conditions | Reference |
|---|---|---|---|---|
| Iron(II) (Fe²⁺) | 1:1 (ML) | log K₁ = 6.89 (± 0.02) | - | wright.edu |
| 2:1 (M₂L) | log K₂ = 5.30 (± 0.02) | - | wright.edu | |
| Copper(II) (Cu²⁺) | 1:1 (ML) | log K₁ = 5.80 (± 0.01) | - | wright.edu |
| 2:1 (M₂L) | log K₂ = 3.93 (± 0.02) | - | wright.edu | |
| Cobalt(II) (Co²⁺) | 1:1 (ML) | log K₁ = 4.70 (± 0.03) | - | wright.edu |
| 2:1 (M₂L) | log K₂ = 3.32 (± 0.02) | - | wright.edu | |
| Zinc(II) (Zn²⁺) | 1:1 (ML) | log K₁ = 4.31 (± 0.01) | - | wright.edu |
| 2:1 (M₂L) | log K₂ = 3.03 (± 0.01) | - | wright.edu | |
| Magnesium(II) (Mg²⁺) | 1:1 (ML) | log K₁ = 3.6 (± 0.1) | pH = 7.51 | wright.edu |
| 2:1 (M₂L) | log K₂ = 2.7 (± 0.1) | pH = 7.51 | wright.edu | |
| Calcium(II) (Ca²⁺) | 1:1 (ML) | log K₁ = 3.1 (± 0.2) | pH = 7.27 | wright.edu |
| 2:1 (M₂L) | log K₂ = 1.9 (± 0.1) | pH = 7.27 | wright.edu | |
| Barium(II) (Ba²⁺) | 2:1 (M₂L) | log K₁ = 3.0 (± 0.1) | pH = 9.6 | wright.edu |
| 2:1 (M₂L) | log K₁ = 4.2 (± 0.1) | pH = 12.2 | wright.edu |
Note: K₁ and K₂ in this table refer to stepwise formation constants as defined in the source material. For Ba²⁺, the source defines logK₁ as representing a 2:1 stoichiometry.
The effect of temperature on the equilibrium of complex formation provides critical thermodynamic data, including the change in enthalpy (ΔH°) and entropy (ΔS°). These parameters can be determined by measuring the stability constants at different temperatures and applying the Van't Hoff equation.
A positive enthalpy change (endothermic reaction) indicates that the complex formation is favored at higher temperatures, while a negative enthalpy change (exothermic reaction) means it is favored at lower temperatures. nih.gov The entropy change reflects the change in disorder of the system upon complexation. A positive entropy change, which contributes favorably to the Gibbs free energy of the reaction (ΔG° = ΔH° - TΔS°), is often associated with the release of solvent molecules from the coordination spheres of the metal ion and the ligand. mdpi.commdpi.com
While the principles of determining these thermodynamic parameters are well-established, specific experimental data on the enthalpic and entropic contributions for the complexation of various metal ions with Methylthymol Blue sodium salt are not widely reported in the surveyed scientific literature. Most studies on MTB complexes have been conducted at a constant temperature, typically 25 °C. researchgate.netresearchgate.net Therefore, a detailed quantitative analysis of the enthalpic and entropic drivers for MTB complexation with a range of metal ions remains an area for further investigation.
Coordination Modes and Structural Elucidation of Metal Chelates of this compound
The intricate chemistry of Methylthymol Blue (MTB) sodium salt in complexing with metal ions is centered on its molecular structure, which provides multiple coordination sites. The elucidation of these interactions involves identifying the specific functional groups that act as ligands, understanding the resulting three-dimensional arrangement of the metal-ligand complex, and observing the spectroscopic changes that signify chelation.
Identification of Active Functional Groups Involved in Chelation
This compound is a large, polyfunctional molecule equipped with several active groups capable of donating electron pairs to form coordinate bonds with metal ions. guidechem.com The primary sites for metal chelation are the two iminodiacetate (B1231623) [-N(CH₂COOH)₂] groups and the phenolic oxygen atoms. wright.edu The molecule possesses a total of nine active functional groups: four carboxylic acid groups, two phenolic groups, two amine groups, and one sulfonyl group. guidechem.com
The iminodiacetate moieties, located at either end of the molecule, are particularly significant in forming stable chelate rings with metal ions. wright.edu Each of these groups can act as a tridentate or tetradentate ligand, binding a metal ion through the nitrogen atom and the oxygen atoms of the carboxylate groups. wright.edu The phenolic hydroxyl groups also play a crucial role in coordination, with their deprotonation often facilitating the binding process. wright.edu Due to the steric hindrance imposed by the bulky thymolsulfonephthalein backbone, it is generally considered that the two iminodiacetate groups cannot coordinate to the same metal ion simultaneously. nih.gov This structural feature allows for the formation of complexes with varying stoichiometries, such as 1:1 and 2:1 (metal-to-ligand) ratios, where each iminodiacetate group can independently bind a metal ion. wright.edunih.gov
Conformational Analysis of Formed Metal-Methylthymol Blue Complexes
The formation of a metal-MTB complex induces significant conformational changes in the ligand, leading to a specific three-dimensional geometry dictated by the coordination preferences of the metal ion. The coordination environment is primarily an N₂O₆ layer. guidechem.com
Quantum chemical calculations and correlations with experimental data have provided insights into the preferred geometries of these complexes. For instance, 1:1 complexes of Methylthymol Blue with zinc(II) and copper(II) have been shown to favor square pyramidal geometries. nih.govresearchgate.net In contrast, iron(II) complexes consistently exhibit an octahedral geometry. nih.govresearchgate.net
The stoichiometry of the complexes also influences their conformation. Studies have revealed the formation of successive 1:2 and 1:1 (metal:MTB) complexes for zinc(II) and copper(II) systems. nih.gov For iron(II), the formation of 1:1 and 2:1 complexes is suggested. nih.gov In the case of alkaline earth metals, such as barium, evidence suggests the formation of 1:1, 2:1, and even 3:1 complexes under specific pH conditions, with the first two metal ions binding to the iminodiacetate groups. wright.edu The coordination of the metal ion to the functional groups leads to a more rigid structure, locking the molecule into a conformation that is energetically favorable for the chelate.
Spectroscopic Shifts and Changes Upon Metal Ion Binding
The binding of metal ions to this compound leads to distinct and measurable changes in its electronic absorption spectrum. These spectroscopic shifts are a hallmark of complex formation and provide valuable information about the nature of the metal-ligand interaction. guidechem.com The free MTB ligand exhibits different colors and absorption maxima depending on the pH of the solution due to the protonation state of its functional groups. For example, at a pH below 6.3, MTB is typically yellow, with a strong absorption band around 440 nm. wright.eduresearchgate.net As the pH increases, the solution turns blue, and a new strong absorption band emerges at approximately 606 nm. researchgate.net
Upon complexation with a metal ion, a significant bathochromic (red) shift in the absorption maximum is typically observed. This color change from yellow to blue upon chelation at acidic pH is a key characteristic of MTB as a metal indicator. nih.gov For example, the formation of a 2:1 metal-to-ligand complex can cause the maximum absorption wavelength to shift from 443 nm for the free ligand to around 600 nm for the complex. nih.gov
The nature of the electronic transitions in the UV-Visible spectra also provides insight into the complex. For complexes with zinc(II) and copper(II), the observed transitions are predominantly characterized as ligand-to-ligand charge transfer (LLCT). nih.govresearchgate.net In the case of the iron(II)-MTB complex, the transitions have both LLCT and metal-to-ligand charge transfer (MLCT) characteristics. nih.govresearchgate.net In 2:1 iron(II) complexes, the spectral transitions become even more complex, exhibiting a mixture of LLCT, MLCT, and metal-to-metal charge transfer (MMCT) characters. nih.govresearchgate.net
Below is an interactive data table summarizing the characteristic UV-Visible absorption maxima for this compound under different conditions and in the presence of various metal ions.
| Species | Condition | λmax (nm) |
| Free MTB | pH < 5.0 | 440 |
| Free MTB | pH > 7.0 (deprotonated) | 606 |
| Mg²⁺-MTB (1:1) | pH = 7.51 | Not specified |
| Mg²⁺-MTB (2:1) | pH = 7.51 | Not specified |
| Ca²⁺-MTB (1:1) | pH = 7.27 | Not specified |
| Ca²⁺-MTB (2:1) | pH = 7.27 | Not specified |
| Metal-MTB (1:1) | General | ~465 |
| Metal-MTB (2:1) | General | ~600 |
Advanced Analytical Methodologies Utilizing Methylthymol Blue Sodium Salt
Spectrophotometric and Colorimetric Quantitative Determinations
The primary analytical application of Methylthymol Blue sodium salt lies in its use as a chromogenic reagent. It reacts with specific analytes to form a colored complex, the absorbance of which is measured by a spectrophotometer. The intensity of the color is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.
This compound is utilized for the determination of numerous metal ions, forming stable complexes with characteristic absorption maxima. This allows for the selective and sensitive quantification of metals in various samples, including environmental, biological, and pharmaceutical matrices.
The reaction between Iron(III) and MTB has been studied, revealing the formation of two distinct complexes: a 1:1 complex (Iron:MTB) which is stable in acidic conditions with an absorption maximum at 610 nm, and a 1:2 complex that is stable in slightly acidic to alkaline media with an absorption maximum at 515 nm. Studies on the complexation of MTB with Zinc(II), Copper(II), and Iron(II) have shown that the formation of these complexes causes a bathochromic shift (a shift to longer wavelengths) in the absorption maxima of the MTB solution. For instance, the complexation with Zn(II) and Cu(II) results in a decrease in peak intensity at 440 nm and the emergence of a new peak between 500 and 700 nm.
A rapid and simple flow injection method has been developed for the direct determination of Bismuth(III) in pharmaceutical products using MTB as the chromogenic reagent, with the resulting Bi(III)–MTB complex being monitored at 548 nm. Furthermore, MTB is widely used for the colorimetric determination of Calcium in biological fluids, forming a stable blue-colored complex. The reagent's sensitivity allows for ultramicro applications, and the color of the calcium-dye complex remains stable for several hours.
Below is an interactive data table summarizing the spectrophotometric determination of various metal ions using this compound.
This compound is also integral to the indirect spectrophotometric determination of certain non-metal anions.
Sulfate (B86663) (SO₄²⁻) : A widely used automated colorimetric method for determining sulfate in water and industrial wastes is based on Methylthymol Blue. The sample is first passed through a cation-exchange column to remove interfering multivalent metal ions. The principle of the method involves the reaction of sulfate ions with a solution containing Barium Chloride and Methylthymol Blue at a pH of 2.5-3.0 to form Barium Sulfate precipitate. The solution's pH is then raised to 12.5-13.0, causing the excess Barium to form a complex with MTB. The amount of uncomplexed (free) MTB, which has a gray color, is equal to the amount of sulfate present and is measured spectrophotometrically at 460 nm. The fully chelated Barium-MTB complex is blue. This method is applicable for sulfate concentrations ranging from approximately 3 to 300 mg/L.
Sulfur Dioxide (SO₂) : While spectrophotometric methods exist for the determination of sulfur dioxide, the available scientific literature primarily documents the use of the related compound Thymol Blue for this purpose, not Methylthymol Blue. The method for sulfur dioxide using Thymol Blue is based on its reaction with an oxidizing agent, where the decrease in absorbance is proportional to the SO₂ concentration.
To improve efficiency, reduce sample and reagent consumption, and increase sample throughput, the spectrophotometric methods using Methylthymol Blue have been incorporated into automated analysis systems.
Sequential Injection Analysis (SIA) is a robust automated technique that utilizes a multi-position valve and a bi-directional pump to precisely handle small volumes of sample and reagents in a single-line manifold. This methodology is noted for its versatility, reagent savings, and robustness, making it suitable for handling aggressive reagents. Reagents like Methylthymol Blue, used in established Flow Injection Analysis (FIA) methods, are readily adaptable to SIA systems. The precise control over reaction times and reduced dispersion in SIA can lead to improved reproducibility and lower detection limits for the determination of ions like sulfate or various metals.
Multi-Syringe Flow Injection Analysis (MSFIA) is a more recent development that combines the high sampling rate of FIA with the robustness and versatility of SIA. An MSFIA system uses a motor to simultaneously propel several syringes, which can have different diameters to achieve precise flow ratios. This parallel processing of sample and reagents allows for high throughput, with some configurations reaching up to 200 injections per hour. Like SIA, MSFIA systems are highly robust as the liquids typically only contact glass and Teflon components. The principles of colorimetric determination using Methylthymol Blue, such as the sulfate analysis method, can be implemented in MSFIA systems to achieve higher speed, reduced reagent consumption, and greater automation compared to traditional FIA or manual methods.
Methodological Enhancements in Automated Spectrophotometric Assay
Electrochemical Assay Techniques
A thorough review of available scientific literature indicates that while this compound is a prominent reagent in spectrophotometry, its application in electrochemical assay techniques is not well-documented. Electrochemical sensors and voltammetric methods often utilize other dyes, such as Methylene Blue, which is a structurally and chemically distinct compound despite the similar name. Research into electrochemical sensors for related compounds like Thymol has been conducted, but direct application or modification of electrodes with Methylthymol Blue for electrochemical analysis does not appear to be a common or established methodology based on current literature.
Development of Sensing Platforms and Immobilized Systems
Hydrogel-Based Sensor Architectures
Hydrogels have emerged as a highly effective medium for immobilizing indicators like Methylthymol Blue. Their porous, three-dimensional polymer network can entrap and stabilize the indicator molecules while allowing aqueous samples to permeate and interact. This approach transforms a solution-based chemical reaction into a solid-state, manageable sensor.
The immobilization of Methylthymol Blue within polymer matrices is a critical step in creating stable and reusable sensors. A prominent strategy involves the encapsulation of the indicator within biocompatible hydrogels, such as those made from sodium alginate. In one study, Methylthymol Blue was successfully loaded into an alginate hydrogel to create beads for the detection of Strontium (Sr(II)) ions. researchgate.net This porous architecture is advantageous for the controlled release and encapsulation of the indicator. researchgate.net The hydrogel network, crosslinked with agents like genipin, can enhance mechanical properties and control the degradation rate, ensuring the indicator remains effective over time. nih.gov Furthermore, specialized encapsulation structures, such as a "special sandwich" design using materials like Ecoflex, can significantly improve the long-term environmental stability of hydrogel-based sensors by preventing dehydration and degradation. nih.gov
In solid-state systems, the fundamental principle of colorimetric detection remains the same as in solution: a visible color change resulting from the chemical interaction between the indicator and the target analyte. When Methylthymol Blue is immobilized in a hydrogel, it exhibits a specific color. Upon introduction of a target metal ion, such as Sr(II) or Ca(2+), the ion complexes with the encapsulated Methylthymol Blue, causing a distinct and measurable color change on the sensor's surface. researchgate.netnih.gov
This colorimetric response is the basis for detection. For instance, a Methylthymol Blue-loaded alginate hydrogel changes color in the presence of Sr(II) ions. researchgate.net This phenomenon allows for the visual and instrumental analysis of the analyte's concentration. The intensity of the color change is typically proportional to the concentration of the analyte, enabling quantitative measurements. This principle has been effectively used in developing microanalytical paper-based devices (μ-PADs) where Methylthymol Blue is complexed with analytes under specific conditions, such as an alkaline environment for Ca(2+) detection. nih.gov
The ubiquity and advanced camera technology of smartphones make them powerful tools for quantitative analysis in colorimetric sensing. researchgate.net A smartphone camera can capture an image of the sensor after its exposure to an analyte. Specialized applications or image processing software can then analyze the Red, Green, and Blue (RGB) color values of the image. thaiscience.infouniroma1.it The RGB color system is composed of three primary color components, with intensity values for each ranging from 0 to 255. thaiscience.info
In a study involving a Methylthymol Blue-loaded alginate hydrogel for Sr(II) detection, a smartphone was used to perform an RGB analysis of the sensor's color change. researchgate.net Researchers observed a linear increase in the blue channel's intensity corresponding to Sr(II) concentrations from 1–10 mgL⁻¹. researchgate.net This relationship allows for the creation of a calibration curve, plotting RGB values against known analyte concentrations. calstate.edu Consequently, the concentration of an unknown sample can be determined by measuring its RGB value and comparing it to the standard curve. mdpi.com This approach provides a low-cost, portable, and accessible method for quantitative analysis without the need for sophisticated laboratory equipment like spectrophotometers. researchgate.netcalstate.edu
Table 1: Example of RGB Value Correlation with Analyte Concentration
| Analyte Concentration (mg/L) | Red (R) Value | Green (G) Value | Blue (B) Value | Quantitative Relationship |
| 0 (Blank) | 150 | 100 | 50 | Baseline Reading |
| 2 | 145 | 95 | 80 | Increase in Blue Intensity |
| 4 | 140 | 90 | 110 | Increase in Blue Intensity |
| 6 | 135 | 85 | 140 | Increase in Blue Intensity |
| 8 | 130 | 80 | 170 | Increase in Blue Intensity |
| 10 | 125 | 75 | 200 | Linear increase in Blue channel observed researchgate.net |
Note: The data in this table is illustrative to demonstrate the principle of RGB analysis and does not represent actual experimental results.
Integration with Miniaturized and Portable Analytical Devices
The development of Methylthymol Blue-based sensors is increasingly geared towards integration with miniaturized and portable devices. This trend addresses the growing demand for low-cost, easy-to-use technologies for on-site and real-time analysis, moving away from expensive and lab-based traditional methods. nih.govnih.gov
Real-time, on-site monitoring systems are designed for continuous and rapid assessment of environmental conditions or specific analytes. ijstr.orgntaskmanager.com The design of such systems using Methylthymol Blue involves creating a sensor, such as a hydrogel bead or a paper-based device, that can be easily deployed in the field. nih.govrsc.org These devices are often coupled with a portable reader, like a smartphone, for immediate data acquisition and analysis. researchgate.net
Validation of these systems is crucial to ensure their accuracy and reliability. This process typically involves comparing the results from the portable sensor with those obtained from standard laboratory techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net For example, the performance of a Methylthymol Blue-based sensor for Sr(II) was validated by confirming its results with UV-Vis absorption peaks at 440 nm and 600 nm. researchgate.net The goal is to develop systems that provide timely and sufficiently accurate data to inform decision-making without the delay and cost of laboratory analysis. trimble.com
The integration of Methylthymol Blue into portable analytical devices has significant applications in environmental monitoring. nih.govrsc.org These sensors can detect and quantify metal ion contaminants in water sources. A notable application is the detection of strontium ions (Sr(II)) in water, which is important due to the health risks associated with radioactive strontium-90, a product of nuclear fission that can accumulate in bones. researchgate.net
Low-cost, paper-based sensors and hydrogel systems containing Methylthymol Blue offer a promising solution for high-resolution spatial and temporal monitoring of such contaminants. researchgate.netnih.gov These devices can be used for rapid, in-field screening of water quality, providing immediate data that can help prevent human illness and ecosystem damage by identifying pollution sources and tracking their spread. nih.govmdpi.com
Theoretical and Mechanistic Investigations of Methylthymol Blue Sodium Salt
Protonation Equilibria and pH-Dependent Spectroscopic Characteristics
The vibrant color changes of Methylthymol Blue in response to varying pH levels are a direct consequence of alterations in its molecular structure due to protonation and deprotonation events. These changes can be quantified by determining the acid dissociation constants (pKa values) and correlating them with the observed spectroscopic shifts.
Determination of Acid Dissociation Constants (pKa values)
Methylthymol Blue is a polyprotic acid, capable of donating multiple protons. Spectrophotometric studies have identified six distinct acid dissociation constants, indicating a six-step deprotonation process. The pKa values for Methylthymol Blue have been reported as follows:
| pKa Value | Associated Functional Group |
| 2.35 | Acetate substituent |
| 3.47 | Acetate substituent |
| 6.31 | Second nitrogen atom |
| 8.47 | First nitrogen atom |
| 10.81 | Quinoid system |
| 12.97 | Phenolic oxygen |
This table presents the acid dissociation constants (pKa values) of Methylthymol Blue and the functional groups associated with each dissociation step.
These values delineate the pH ranges at which different functional groups on the MTB molecule lose a proton, leading to a cascade of structural and electronic changes.
Correlation of Spectroscopic Shifts with Ligand Protonation States
The protonation state of Methylthymol Blue dictates its electronic structure and, consequently, its absorption spectrum in the UV-Visible range. As the pH of a solution containing MTB changes, the equilibrium between its different protonated forms shifts, leading to distinct color changes.
At a pH below 5, the MTB molecule is predominantly in its fully or highly protonated form, exhibiting a strong absorption band at approximately 440 nm, which corresponds to a yellow color. As the pH increases, this peak's intensity decreases, and a new strong absorption band emerges at around 606 nm, signifying a shift towards deprotonated species and resulting in a blue color. A relatively strong band also appears around 310 nm with increasing pH.
The observed color changes can be correlated with specific deprotonation events:
Below pH 6.31: The solution is a deep yellow color.
Around pH 8.47: The color transitions to a grey-blue.
Around pH 10.81: The solution displays a deep blue color.
These spectroscopic shifts are a direct reflection of the changes in the electronic transitions within the molecule. Quantum chemical calculations have revealed that the electronic transitions in the UV-Visible spectra of MTB have mixed n → π* and π → π* characters. The deprotonation of the phenolic and amine groups, in particular, leads to a delocalization of electrons across the molecule, causing a bathochromic (red) shift in the absorption maximum.
Computational Chemistry Approaches to Complexation
Computational chemistry provides powerful tools to investigate the intricate details of metal-ligand interactions at the molecular level. Quantum chemical calculations and molecular modeling have been employed to elucidate the electronic transitions, spectral properties, and coordination geometries of Methylthymol Blue complexes.
Quantum Chemical Calculations of Electronic Transitions and Spectral Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. Studies on Methylthymol Blue have shown that its electronic transitions in the UV-Visible region are a mix of n → π* and π → π* characters.
In the context of its metal complexes, the nature of the electronic transitions becomes more complex. For instance, in Zn(II) and Cu(II) complexes of MTB, the majority of the observed transitions are characterized as ligand-to-ligand charge transfer (LLCT). In contrast, the Fe(II) complex exhibits both LLCT and metal-to-ligand charge transfer (MLCT) characters. For a di-iron complex, Fe₂(MTB), the transitions are a mixture of LLCT, MLCT, and even metal-to-metal charge transfer (MMCT) characters. These computational insights are crucial for interpreting the experimental spectra of MTB-metal complexes and understanding the nature of the metal-ligand bonding.
Molecular Modeling of Metal-Ligand Binding Interactions and Coordination Geometries
Molecular modeling techniques allow for the prediction and visualization of the three-dimensional structures of metal-Methylthymol Blue complexes. These models provide valuable information on the preferred coordination geometries and the specific atoms involved in the binding.
Computational studies have revealed that the 1:1 complexes of Methylthymol Blue with Zn(II) and Cu(II) ions preferentially adopt a square pyramidal geometry. In contrast, the Fe(II) complexes consistently favor an octahedral geometry. These predicted geometries are crucial for understanding the stability and reactivity of these complexes. The specific bond lengths and angles within the coordination sphere, determined through these models, offer a detailed picture of the binding interactions.
Simulations of Solvent Effects on Complex Formation and Stability
The formation and stability of metal-ligand complexes are significantly influenced by the surrounding solvent. While specific molecular dynamics simulations detailing the solvent effects on Methylthymol Blue complexation are not extensively reported in the literature, general principles of coordination chemistry in solution apply.
The solvent can affect complex stability through several mechanisms:
Solvation of the metal ion and the ligand: The strength of the interaction between the solvent molecules and the free metal ion and ligand can influence the thermodynamics of complex formation. Polar solvents, for instance, can strongly solvate metal ions, making it energetically more demanding to form the complex.
Dielectric constant of the medium: The dielectric constant of the solvent affects the electrostatic interactions between the charged metal ion and the ligand.
Specific solvent-solute interactions: Hydrogen bonding and other specific interactions between the solvent and the complex can either stabilize or destabilize the complex.
Colloidal Behavior and Its Impact on Solution Chemistry
Investigation of Methylthymol Blue Sodium Salt as a Colloidal Electrolyte
Methylthymol Blue (MTB) sodium salt, a widely utilized metallochromic indicator, has been observed to exhibit characteristics of a colloidal electrolyte, particularly at higher concentrations in aqueous solutions. This behavior is a significant factor in its solution chemistry, influencing its properties and interactions. zenodo.org
Investigations into the conductometric properties of this compound solutions have revealed behavior inconsistent with that of a true electrolyte, especially at concentrations above M/1000. zenodo.org In one such study, the specific conductance of MTB solutions was measured at various temperatures and dilutions. The relationship between the square root of the concentration and the equivalent conductance was found to be non-linear, deviating from the expected behavior described by the Debye-Hückel equation for true electrolytes. This non-linearity is a hallmark of colloidal electrolytes, as described by McBain. zenodo.org
Further evidence supporting the colloidal nature of this compound comes from the determination of its temperature of zero conductance and its temperature coefficient of conductance. For true electrolytes, the temperature of zero conductance is typically around -40°C. However, for colloidal systems, this value is generally in the range of -15°C to -35°C. Studies on this compound have determined its temperature of zero conductance to be -16.5°C, falling squarely within the range for colloidal systems. zenodo.org Additionally, the temperature coefficient per degree Celsius per hundred of the conductance at 35°C was found to be between 1.70 and 1.95, which is below the typical value of 2.0 for colloidal systems. zenodo.org
These findings collectively establish that this compound behaves as a colloidal electrolyte, particularly at elevated concentrations. zenodo.org This behavior is attributed to the aggregation of the dye molecules to form micelles or colloidal particles in solution.
Table 1: Conductometric Properties of this compound
| Parameter | Observed Value | Typical Value for True Electrolytes | Typical Value for Colloidal Electrolytes |
|---|---|---|---|
| Temperature of Zero Conductance | -16.5°C | ~ -40°C | -15°C to -35°C |
| Temperature Coefficient of Conductance at 35°C | 1.70 - 1.95 | > 2.0 | < 2.0 |
Implications for Stoichiometric Accuracy and Analytical Performance in Varying Concentrations
The colloidal behavior of this compound has significant consequences for its application in analytical chemistry, most notably in the spectrophotometric determination of metal-chelate compositions. The formation of aggregates at higher concentrations can lead to deviations from the true stoichiometry of these complexes. zenodo.org
When the concentration of this compound solutions is sufficiently high (greater than M/1000), the colloidal characteristics of the reagent play a substantial role in the formation of metal chelates. zenodo.org This can result in apparent metal-to-reagent ratios that are not in stoichiometric proportion. This phenomenon is a critical consideration for analysts, as it can lead to inaccurate determinations of the composition and stability of metal complexes.
To ensure stoichiometric accuracy in analytical procedures involving this compound, it is recommended to work with very dilute solutions, specifically at concentrations less than M/1000. zenodo.org In this concentration range, the tendency for the dye to form colloidal aggregates is minimized, and it behaves more like a true electrolyte. Consequently, the chelation reactions proceed according to expected stoichiometric ratios.
The concentration-dependent behavior of this compound also has implications for its use as a metallochromic indicator in complexometric titrations. asdlib.orgwikipedia.org The formation of colloidal particles could potentially affect the sharpness and accuracy of the endpoint determination. Therefore, maintaining a low indicator concentration is crucial for reliable and reproducible results. This principle aligns with the general understanding that deviations from the Beer-Lambert law can occur at high concentrations of analytes, which can impact the accuracy of spectrophotometric measurements. nih.gov
Table 2: Concentration Effects on the Analytical Performance of this compound
| Concentration Range | Predominant Behavior | Implication for Stoichiometry | Recommendation for Analytical Work |
|---|---|---|---|
| > M/1000 | Colloidal Electrolyte | Deviations from true stoichiometry in metal chelates are likely. | Avoid for quantitative physicochemical measurements. |
| < M/1000 | True Electrolyte | Conforms to true stoichiometric ratios in chelation reactions. | Recommended for accurate spectrophotometric and titrimetric analyses. |
Emerging Research Directions and Future Perspectives of Methylthymol Blue Sodium Salt
Methylthymol Blue (MTB) sodium salt, a well-established metallochromic indicator, is at the forefront of new research, extending its application beyond traditional analytical chemistry. gspchem.comd-nb.info Scientists are exploring its potential in advanced environmental technologies, complex chemical systems, and the development of highly specialized molecular tools. This exploration is paving the way for innovative solutions to pressing environmental and analytical challenges.
Q & A
Q. What is the chemical structure of methylthymol blue sodium salt, and how does it function as a metallochromic indicator?
this compound (C₃₇H₄₀N₂Na₄O₁₃S) is a triphenylmethane dye with sulfonate and carboxylate groups that enable metal chelation. Its structure includes two bis(carboxymethyl)aminomethyl groups attached to a thymolsulfonephthalein backbone, allowing pH-dependent color changes (red/yellow in acidic conditions, blue in basic conditions) and selective binding to metal ions like Ca²⁺, Mg²⁺, Pb²⁺, and UO₂²⁺ . In titrations, it forms blue-colored metal complexes, making it useful for endpoint detection in complexometric assays.
Q. How is this compound applied in routine metal ion quantification?
The reagent is commonly used in EDTA titrations for calcium and magnesium determination. For example, in water hardness testing, it is added to a buffered solution (pH 10.1, ammonium chloride/NH₄OH buffer), where it binds free Ca²⁺/Mg²⁺ ions. The endpoint is marked by a color shift from blue to gray as EDTA displaces the indicator from the metal complex . Standard protocols recommend a concentration of 0.1–0.2% (w/v) in aqueous or ethanolic solutions .
Q. What are the solubility and stability considerations for preparing stock solutions?
this compound is highly soluble in water (460 g/L at 20°C) and ethanol, but solubility decreases in nonpolar solvents. Stock solutions should be stored in amber bottles at room temperature to prevent photodegradation. Buffered working solutions (pH 5.5–12) remain stable for 1–2 weeks, but frequent recalibration is advised due to gradual oxidation .
Advanced Research Questions
Q. How can researchers optimize pH conditions for selective metal ion detection?
The indicator’s selectivity varies with pH. For example:
- Ca²⁺/Mg²⁺ : Use pH 10.1 (NH₄Cl/NH₄OH buffer) to avoid interference from Fe³⁺ or Al³⁺ .
- Pb²⁺ : Adjust to pH 5.5–6.0 (acetate buffer) to enhance specificity .
- Uranyl ions (UO₂²⁺) : Employ pH 3.0–4.0 (phthalate buffer) for distinct blue complex formation . Buffer choice must account for competing ions; masking agents like KCN or triethanolamine may be required to suppress interference .
Q. What methodologies address contradictory solubility data in mixed solvent systems?
Discrepancies in solubility (e.g., aqueous vs. ethanolic solutions) arise from variations in ionic strength and solvent polarity. For mitochondrial Ca²⁺ assays (e.g., in skeletal muscle studies), a hybrid solvent system (e.g., 50% ethanol/water) improves reagent dispersion while maintaining chelation efficiency. Centrifugation (2,500 rpm, 10 min) is critical to remove particulates before spectrophotometric analysis at 610 nm .
Q. How can purification protocols improve batch-to-batch consistency?
Commercial batches often vary in purity (70–98%), impacting titration accuracy. Recrystallization from hot ethanol/water (1:3 v/v) removes sodium sulfate impurities. Purity is verified via UV-Vis spectroscopy (ε = 1.89 × 10⁴ L·mol⁻¹·cm⁻¹ at 435 nm, pH 5.5) . For trace-metal analysis, pre-treatment with Chelex-100 resin eliminates residual metal contaminants .
Q. What advanced techniques resolve spectral interference in complex matrices?
In biological or environmental samples, overlapping absorbance from organic dyes or humic acids can obscure endpoints. Dual-wavelength spectrophotometry (e.g., measuring at 610 nm and 750 nm as a reference) corrects for background interference. Alternatively, derivative spectroscopy enhances resolution of the metal-indicator complex peak .
Methodological Troubleshooting
Q. Why might endpoint fading occur during titration, and how is it mitigated?
Fading results from slow complex dissociation or photobleaching. Solutions:
Q. How to validate this compound in novel applications (e.g., mitochondrial Ca²⁺ assays)?
Validate via spike-and-recovery experiments using standardized Ca²⁺ solutions. Compare results with atomic absorption spectroscopy (AAS) or fluorometric methods (e.g., Fluo-4). For mitochondrial studies, confirm linearity (e.g., 0.1–10 µM Ca²⁺) and limit of detection (LOD < 50 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
